(S)-2-Benzyl-ala-ome-hcl
Description
Significance of Stereochemically Defined Amino Acid Esters in Advanced Chemical Research
Stereochemically defined amino acid esters are particularly valuable in advanced chemical research. The ester group serves as a protecting group for the carboxylic acid functionality of the amino acid, allowing for selective reactions at other parts of the molecule. This control is essential in complex multi-step syntheses. The esterification of the carboxyl group with alcohols like methanol (B129727) results in the formation of a methyl ester (-OMe), which protects the acid functionality and makes the molecule suitable for processes like peptide bond formation.
Furthermore, the stereochemical integrity of the amino acid ester is paramount. The ability to retain the specific (S) or (R) configuration at the chiral center throughout a synthetic sequence is critical for the final product's intended biological activity. nih.gov Researchers have developed various methods to synthesize and modify amino acid esters while preserving their chirality, including enzymatic processes and transition-metal-catalyzed reactions. manchester.ac.uknih.gov
Overview of N-Substituted Amino Acid Esters and their Research Utility in Synthetic Chemistry
N-substituted amino acid esters are a class of derivatives where the nitrogen atom of the amino group is bonded to a substituent other than hydrogen. manchester.ac.uknih.gov This substitution can significantly alter the molecule's properties, including its reactivity, solubility, and biological activity. For instance, N-alkylation can improve pharmacokinetic properties such as metabolic stability and membrane permeability. manchester.ac.uk
The synthesis of N-substituted amino acid esters can be achieved through various methods, including reductive amination of α-ketoesters and N-arylation using aryl triflates. nih.govacs.org These methods provide access to a diverse range of N-substituted amino acid esters, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. manchester.ac.uknih.gov Multi-component reactions have also emerged as a powerful tool for the efficient synthesis of these complex molecules. thieme-connect.com
Contextualization of (S)-2-Benzyl-ala-ome-hcl within the Landscape of Amino Acid Chemistry Research
This compound, also known as N-Benzyl-N-methyl-L-alanine methyl ester hydrochloride, is a specific example of an N-substituted, stereochemically defined amino acid ester. iris-biotech.de Its structure features a methyl ester at the carboxyl group, and both a benzyl (B1604629) and a methyl group on the nitrogen atom of an L-alanine backbone. The hydrochloride salt form generally enhances the compound's stability and solubility.
This compound serves as a valuable building block in synthetic organic chemistry. The benzyl group, in particular, can influence the steric and electronic properties of the molecule, making it a useful component in the design of new catalysts and biologically active compounds. The stereochemically pure (S)-configuration is crucial for its application in asymmetric synthesis, where precise control over the three-dimensional structure is essential.
Below are tables detailing the chemical properties of this compound and a summary of related research findings.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| Chemical Name | N-Benzyl-N-methyl-L-alanine methyl ester hydrochloride iris-biotech.de |
| Synonyms | Bzl,Me-L-Ala-OMeHCl iris-biotech.de |
| CAS Number | 175853-53-9 (net) iris-biotech.de |
| Molecular Formula | C12H17NO2HCl iris-biotech.de |
| Molecular Weight | 207.27 g/mol (base) + 36.45 g/mol (HCl) iris-biotech.de |
| Storage Temperature | 2-8°C iris-biotech.de |
Table 2: Research Findings on Related Amino Acid Derivatives
| Research Area | Key Findings |
| Asymmetric Synthesis | The development of methods for the asymmetric synthesis of N-substituted α-amino esters using imine reductases has been reported, achieving high yields and excellent enantioselectivities. manchester.ac.uknih.gov |
| Peptide Synthesis | Amino acid esters are commonly used in solution-phase peptide synthesis. moleculardepot.com The benzyl ester group can enhance substrate affinity in chemoenzymatic copolymerization. acs.org |
| Catalysis | Palladium-catalyzed asymmetric N-allylation of amino acid esters has been developed for the stereo-controlled synthesis of dipeptide mimetics. nih.gov Ruthenium-catalyzed N-alkylation of α-amino acid esters using alcohols provides an atom-economic method with high retention of stereochemistry. rug.nlresearchgate.net |
| Multi-component Reactions | Four-component, one-pot reactions have been utilized to synthesize libraries of N-substituted amino acid esters in acceptable yields and high purities. thieme-connect.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl (2S)-2-amino-2-methyl-3-phenylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-11(12,10(13)14-2)8-9-6-4-3-5-7-9;/h3-7H,8,12H2,1-2H3;1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYGLGCVKCLWPY-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC=CC=C1)(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Application As a Chiral Building Block in Advanced Organic Synthesis
Utilization in Asymmetric Catalysis and Chiral Auxiliary Methodologies
(S)-2-Benzyl-ala-ome-hcl and its derivatives are instrumental in asymmetric catalysis, not just as starting materials but also as components of chiral auxiliaries and ligands. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. renyi.hu
For instance, the oxazolidine (B1195125) ring derived from related amino acid structures can function as a chiral auxiliary, guiding the creation of new stereogenic centers in asymmetric reactions. unirioja.es The benzyl (B1604629) group provides steric hindrance that helps stabilize the chiral configuration, preventing unwanted stereochemical inversion during chemical transformations. This stability is crucial for maintaining optical purity in asymmetric synthesis. Researchers have used derivatives of phenylalanine methyl ester to create chiral ligands for metal-catalyzed reactions, achieving high levels of stereocontrol.
Role in the Stereocontrolled Construction of Complex Molecular Architectures
The inherent stereochemistry of this compound makes it a cornerstone in the stereocontrolled synthesis of complex natural products and other intricate molecular architectures. clockss.org Its structure provides a reliable scaffold from which chemists can build, ensuring the correct three-dimensional arrangement of atoms in the final product.
A notable example is its use in the synthesis of the pyrrolidine (B122466) alkaloid (+)-preussin. clockss.org In this synthesis, N-carbobenzoxy-L-phenylalaninal, derived from L-phenylalanine, reacts with allyltrimethylsilane (B147118) with high diastereoselectivity (98:2) to form a key intermediate. clockss.org This adduct is then transformed through several steps, including a vanadium-catalyzed epoxidation and cyclization, to yield the target alkaloid. clockss.org
Another significant application is in the synthesis of chiral tetramic acids. orgsyn.orgnih.gov Starting from L-Phenylalanine methyl ester hydrochloride, a Lacey-Dieckmann cyclization is employed to construct the tetramic acid moiety, which is a core component of several macrocyclic natural products. orgsyn.orgnih.gov Although some methods result in slight epimerization, recrystallization can often yield products with very high enantiomeric purity (>99% ee). orgsyn.orgnih.gov
Integration into Synthetic Routes for Advanced Intermediate Compounds
This compound is a frequent starting point for the synthesis of advanced intermediates, which are themselves building blocks for larger, often pharmaceutically relevant, molecules. nih.govchemimpex.com Amino acid esters are recognized as crucial intermediates in peptide synthesis and medicinal chemistry. nih.gov
For example, it is used to create peptide mimics and depsipeptides. In the synthesis of a proposed structure for the antitumor depsipeptide Stereocalpin A, L-phenylalanine methyl ester was coupled with other synthetic fragments to build the complex backbone of the molecule. nih.gov It can also be converted into amino acid ester isocyanates, which are versatile building blocks for creating azapeptides and inhibitors for enzymes like thermolysin. orgsyn.org
The following table summarizes the synthesis of an advanced intermediate starting from L-Phenylalanine methyl ester hydrochloride:
| Step | Reaction | Product | Yield | Purity/Notes | Reference |
| A | Acylation with methyl malonyl chloride | (S)-2-[2-(methoxycarbonyl)acetylamino]-3-phenylpropanoic acid methyl ester | 99% | Faint yellow oil | orgsyn.org |
| B | Dieckmann Condensation (NaOCH₃) | (5S)-5-Benzyl-3-methoxycarbonyl-2,4-dioxopyrrolidine | - | Intermediate for next step | orgsyn.org |
| C | Hydrolysis and Decarboxylation (HCl) | (S)-5-Benzylpyrrolidine-2,4-dione | 41% (after recrystallization) | >99% ee | orgsyn.org |
Strategies for Stereocontrol in Carbon-Carbon and Carbon-Nitrogen Bond Formations
Achieving stereocontrol during the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a central challenge in organic synthesis. nih.govrsc.org Derivatives of this compound are frequently employed to direct these transformations with high selectivity.
Carbon-Carbon Bond Formation: In the synthesis of α-quaternary α-allyl amino acid esters, catalytic loadings of certain reagents can induce preferential reactivity at the α-carbon over the free nitrogen, enabling C-C bond formation with high control. organic-chemistry.org The Mannich reaction, a classic C-C bond-forming reaction, can be performed with high diastereoselectivity and enantioselectivity using imines derived from phenylalanine esters. For example, the proline-catalyzed addition of aldehydes to N-Boc-protected imines can yield syn-adducts with excellent stereocontrol. hilarispublisher.com
Carbon-Nitrogen Bond Formation: The amide group, which can be readily formed from the amine of this compound, is an excellent directing group in C-H activation chemistry and can serve as a precursor to C-N bonds. nih.gov This strategy has been used to synthesize various nitrogen-containing heterocycles. nih.gov In one methodology, the conjugate addition of a lithium amide to an unsaturated ester, followed by a series of transformations including cyclization, allows for the stereocontrolled formation of a 3-hydroxyprolinate derivative, establishing key C-N and C-C bonds in the process. acs.org
The following table highlights a reaction where a phenylalanine derivative controls stereoselective bond formation:
| Reaction Type | Starting Material Derivative | Reagent | Product Type | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Reference |
| Allylation | N-carbobenzoxy-L-phenylalaninal | allyltrimethylsilane, SnCl₄ | syn-adduct for C-C bond formation | 98:2 d.r. | clockss.org |
| Aldol Reaction | β-hydroxy ester derived from phenylalanine | Dess-Martin periodinane | β-keto amide | 5:1 d.r. in precursor step | nih.gov |
| Michael Addition | Chiral Ni(II) complex with dehydroalanine | Heterocyclic nucleophile | α-amino acid with heterocyclic side-chain | Good to very good diastereoselectivity | znaturforsch.com |
Compound Names
| Common Name/Abbreviation | Systematic Name |
| This compound | (S)-Methyl 2-amino-3-phenylpropanoate hydrochloride |
| L-Phenylalanine methyl ester hydrochloride | (S)-Methyl 2-amino-3-phenylpropanoate hydrochloride |
| (+)-preussin | (2S,3S,5R)-2-Hexyl-5-benzylpyrrolidin-3-ol |
| Cbz-N-Me-phenylalanine | (S)-2-((((Benzyloxy)carbonyl)(methyl)amino)-3-phenylpropanoic acid |
| N-carbobenzoxy-L-phenylalaninal | Benzyl ((S)-1-oxo-3-phenylpropan-2-yl)carbamate |
| (S)-5-Benzylpyrrolidine-2,4-dione | (S)-5-Benzylpyrrolidine-2,4-dione |
| Stereocalpin A | (S)-methyl 2-((S)-2-(((S)-2-((benzyloxy)carbonyl)-N-methylamino)-3-phenylpropanamido)-N,3-dimethylbutanamido)-3-phenylpropanoate |
| Methyl malonyl chloride | Methyl 3-chloro-3-oxopropanoate |
| Thermolysin | --- |
| Azapeptides | Peptides in which the α-carbon of one or more amino acid residues is replaced by a nitrogen atom |
| Depsipeptides | Peptides where one or more amide bonds are replaced by ester bonds |
Integration into Peptide Chemistry and Bioconjugation Research
Employment in Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide manufacturing, allowing for the stepwise assembly of amino acids on an insoluble polymer support. bachem.com The standard SPPS cycle involves Nα-protecting group cleavage, washing, and coupling of the next protected amino acid. bachem.com However, the integration of sterically demanding residues like α-benzylalanine presents significant synthetic challenges.
The primary difficulty arises from the steric bulk of the quaternary α-carbon, which hinders the approach of the incoming activated amino acid during the coupling step. acs.org This is particularly problematic when attempting to acylate the N-terminus of the α,α-disubstituted residue. nih.gov Standard coupling conditions using common phosphonium (B103445) or uronium salt reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) often result in low or failed coupling efficiencies. nih.gov
To overcome this, researchers have developed specialized protocols. Studies on the incorporation of the highly hindered Cα,α-dibenzylglycine (Dbg), a close structural analog, found that while standard coupling reagents were ineffective for chain extension from an N-terminal Dbg residue, the use of preformed symmetric anhydrides of the incoming Fmoc-amino acid led to nearly quantitative yields, especially in nonpolar solvents. nih.govlsu.edu This approach avoids the formation of a bulky activated intermediate directly at the congested reaction site on the resin. Elevated temperatures have also been shown to enhance coupling efficiency for hindered residues in Fmoc-SPPS. lsu.edu
Below is a table summarizing coupling strategies for sterically hindered α,α-disubstituted amino acids in SPPS.
| Coupling Reagent/Method | Efficacy with Hindered ααAAs | Key Considerations | Reference |
|---|---|---|---|
| Uronium/Phosphonium Salts (e.g., HATU, HBTU, PyAOP) | Low to Moderate | Often results in incomplete coupling to the N-terminus of an ααAA. Double coupling may be required. | acs.orgnih.gov |
| Preformed Symmetric Anhydrides | High | Highly effective for acylating the N-terminus of hindered residues like Dbg. Best results in non-polar solvents. | nih.govlsu.edu |
| Acid Halides (e.g., Fmoc-AA-Cl) | Moderate to High | Can be effective but may carry a higher risk of side reactions or racemization if not used under optimal conditions. | nih.gov |
| Elevated Temperature | Enhances Coupling | Can significantly improve coupling rates and yields for hindered couplings when used with an appropriate reagent. | lsu.edu |
Application in Solution-Phase Peptide Synthesis Approaches
Solution-phase peptide synthesis, while often more labor-intensive than SPPS, offers flexibility for producing large quantities of peptides and for incorporating difficult residues. In this approach, protected amino acids and peptide fragments are coupled in a suitable solvent, followed by purification of the intermediate product after each step. nih.gov
The challenges of steric hindrance associated with α-benzylalanine persist in solution-phase synthesis. The selection of an appropriate coupling reagent and reaction conditions is critical to ensure efficient formation of the peptide bond without side reactions. nih.gov Methodologies such as the 'azirine/oxazolone method' have been successfully used for the incorporation of α,α-disubstituted amino acids into peptide chains in solution, which are then assembled into larger fragments using classical coupling reagents. nih.gov This method involves the reaction of a 2,2-disubstituted-2H-azirin-3-amine with a peptide acid to form an intermediate that rearranges to the elongated peptide.
The table below outlines common coupling reagents used in solution-phase synthesis and their general applicability.
| Coupling Reagent Class | Examples | Applicability for Hindered Residues | Reference |
|---|---|---|---|
| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), DIC (N,N'-Diisopropylcarbodiimide) | Commonly used but may require additives (e.g., HOBt) to suppress racemization and improve efficiency with hindered residues. | researchgate.net |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Generally highly efficient, but performance can be limited by extreme steric hindrance. | lsu.edu |
| Uronium Salts | HBTU, HATU, TBTU | Very effective for most couplings; HATU is particularly potent but may be insufficient for the most demanding couplings involving ααAAs. | acs.orgnih.gov |
| Organophosphorus Reagents | DEPC (Diethyl phosphorocyanidate) | Proven effective for cyclization and fragment condensation of peptides containing α,α-disubstituted residues. | nih.gov |
Studies on the Incorporation of Modified Alanine (B10760859) Residues into Peptidic Structures
The primary motivation for incorporating (S)-2-benzylalanine and other α,α-disubstituted amino acids into peptides is to exert precise control over the peptide's conformation. chim.it The presence of two non-hydrogen substituents on the α-carbon severely restricts the rotational freedom around the backbone's phi (φ) and psi (ψ) dihedral angles. jst.go.jp This constraint forces the local peptide backbone to adopt specific, well-defined secondary structures, such as β-turns or helical conformations (3₁₀- or α-helices). lsu.educhim.it
By strategically placing these residues, peptide chemists can design molecules that fold into predetermined shapes, a key aspect of creating peptidomimetics that can mimic the structure of a protein's active site or an epitope. chim.it For example, studies on oligopeptides containing Cα,α-dipropylglycine showed that these residues induce folded helical structures stabilized by consecutive β-turns. lsu.edu The conformational properties are highly dependent on the nature of the α-substituents. While smaller α-methyl groups (as in Aib, aminoisobutyric acid) are known to be strong helix inducers, bulkier groups like benzyl (B1604629) are expected to impose even more significant, though potentially different, conformational biases. jst.go.jp The aromatic nature of the benzyl group can also introduce stabilizing effects through aromatic-aromatic or CH-π interactions within the folded peptide structure. rsc.org
The table below compares the typical backbone dihedral angles for standard L-alanine versus a conformationally restricted α,α-disubstituted amino acid in a helical structure.
| Amino Acid Type | Typical φ Angle (Right-Handed Helix) | Typical ψ Angle (Right-Handed Helix) | Conformational Freedom | Reference |
|---|---|---|---|---|
| L-Alanine | -60° to -80° | -40° to -50° | High | jst.go.jp |
| α,α-Disubstituted (e.g., Aib) | -57° ± 10° | -47° ± 10° | Highly Restricted | jst.go.jp |
Chemical Ligation and Bioconjugation Strategies Utilizing (S)-2-Benzyl-ala-ome-hcl as a Precursor
Chemical ligation and bioconjugation are techniques used to covalently link molecules, such as peptide fragments or a peptide and a drug, in a highly selective manner. orgsyn.org The most prominent of these methods is Native Chemical Ligation (NCL), which involves the reaction between a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine. biosyntan.de
Utilizing a residue like (S)-2-benzylalanine as a precursor in these strategies is not straightforward and represents an area for future research. Standard NCL is incompatible with α-benzylalanine at the ligation junction. However, several hypothetical strategies can be proposed. One approach would involve the synthesis of a peptide fragment ending with a C-terminal α-benzylalanine thioester. The synthesis of peptide thioesters is well-established and could potentially be adapted for this hindered residue. csic.es This thioester fragment could then participate in a ligation reaction with a non-cysteine N-terminal nucleophile, although this would require the development of novel, non-native ligation chemistry.
Another advanced strategy is NCL followed by desulfurization, where a cysteine residue is used for a standard ligation and subsequently converted to an alanine. nih.gov While this does not directly use α-benzylalanine, it demonstrates how ligation sites can be modified post-ligation. A more speculative approach for bioconjugation could leverage the unique benzyl group as a chemical handle. If the benzyl group were functionalized (e.g., with an azide, alkyne, or halide), it could serve as an orthogonal reaction site for bioorthogonal chemistries like click reactions or palladium-catalyzed cross-couplings, allowing the specific attachment of probes or drugs to the peptide scaffold. nih.gov
Currently, the direct use of (S)-2-benzylalanine methyl ester hydrochloride as a precursor in established chemical ligation and bioconjugation protocols is not widely documented. Its application would necessitate the development of new synthetic methodologies tailored to the unique steric and electronic properties of this amino acid.
Enzymatic Catalysis and Biotransformation Studies Involving S 2 Benzyl Ala Ome Hcl
Enzymatic Resolution and Kinetic Resolution of Chiral Amino Acid Esters
Enzymatic kinetic resolution is a widely employed strategy for the separation of enantiomers from a racemic mixture. This process relies on the ability of an enzyme to selectively catalyze the transformation of one enantiomer, leaving the other unreacted. The differential reaction rates allow for the separation of the two enantiomers.
Lipases are a class of enzymes frequently utilized for the kinetic resolution of chiral amines and amino acid esters through stereoselective acylation. unipd.it For instance, lipases from Candida antarctica, particularly Lipase B (CaLB), have demonstrated high enantioselectivity and stability, making them effective biocatalysts for such resolutions. unipd.it While direct studies on the enzymatic resolution of (S)-2-Benzyl-ala-ome-hcl are not extensively detailed in the provided context, the principles can be applied. A racemic mixture of N-benzyl-alanine methyl ester could be subjected to enzymatic acylation, where the enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.
Dynamic kinetic resolution (DKR) is an advanced form of kinetic resolution that can theoretically achieve a 100% yield of the desired enantiomer. researchgate.net This is accomplished by combining the enzymatic resolution with in situ racemization of the less reactive enantiomer. Organocatalysts, such as those derived from cinchona alkaloids, have been successfully used to promote the dynamic kinetic resolution of N-protected amino acid esters. rsc.orgresearchgate.net A one-pot DKR protocol starting from N-benzyl racemic alanine (B10760859) has been developed, yielding the corresponding chiral allylic ester with high yield and enantioselectivity. rsc.org
Biocatalytic Approaches for N-Alkylation and Ester Hydrolysis in Research
Biocatalysis provides sustainable alternatives to conventional chemical methods for the N-alkylation of amino acid esters and the hydrolysis of their ester functionalities. acs.orgnih.gov
N-Alkylation: Traditional N-alkylation methods often involve the use of potentially genotoxic alkylating agents and may require protecting groups that are difficult to remove on a large scale. d-nb.info Biocatalytic reductive amination, using enzymes like imine reductases (IREDs), offers a more sustainable approach. d-nb.info IREDs can catalyze the direct reductive coupling of α-ketoesters and amines to produce N-substituted α-amino esters with high conversion and enantioselectivity. d-nb.info While not specific to this compound, this methodology could be adapted for its synthesis. Furthermore, ruthenium-catalyzed N-alkylation of α-amino acid esters with alcohols has been developed as an atom-economic, base-free method that retains stereochemical integrity. nih.govd-nb.info
Ester Hydrolysis: The hydrolysis of the methyl ester group in this compound can also be achieved using biocatalysts. Esterases and proteases are known to catalyze the hydrolysis of amino acid esters. For example, Alcalase, an alkaline protease, has been shown to selectively hydrolyze the L-enantiomer of various amino acid methyl and benzyl (B1604629) esters. psu.edu The rate of hydrolysis can be influenced by the nature of the ester group, with benzyl esters generally being hydrolyzed faster than methyl esters. psu.edu The mechanism of ester hydrolysis by many of these enzymes involves the formation of an acyl-enzyme intermediate through the action of a catalytic triad (B1167595) (commonly Ser-His-Asp/Glu). researchgate.netunipd.it
Substrate Specificity and Mechanistic Insights in Enzyme-Mediated Reactions
The success of any biocatalytic process hinges on the substrate specificity of the chosen enzyme. The shape, size, and electronic properties of the enzyme's active site dictate which substrates it can bind and transform. diva-portal.org
In the context of N-benzylated amino acids, the benzyl group can significantly influence an enzyme's affinity and specificity. Studies on the chemoenzymatic polymerization of amino acid monomers have shown that a benzyl ester group can enhance the substrate affinity for the enzyme papain compared to methyl or ethyl esters. acs.org This is attributed to favorable interactions between the benzyl group and the enzyme's active site.
The table below summarizes the kinetic parameters for the hydrolysis of various valine esters by the human enzyme hVACVase, illustrating the influence of the leaving group on enzymatic activity.
| Valine Analogue | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (mM⁻¹·s⁻¹) |
| Valine p-nitrobenzyl ester | 14 ± 1 | 130 ± 2 | 9490 ± 580 |
| Val-3-HPG | 46 ± 5 | 154 ± 4 | 3370 ± 460 |
| Valacyclovir | 68 ± 6 | 73 ± 2 | 1070 ± 120 |
| Valine benzyl ester | 51 ± 4 | 64 ± 1 | 1260 ± 120 |
| Data adapted from a study on the specificity of a prodrug-activating enzyme. nih.gov |
Application of Biocatalysts in the Synthesis of Stereochemically Defined N-Benzylated Amino Acid Derivatives
Biocatalysis is a key enabling technology for the synthesis of enantiomerically pure N-benzylated amino acid derivatives. These compounds are valuable chiral building blocks for pharmaceuticals and other bioactive molecules. acs.org
Enzymatic methods can be employed at various stages of the synthesis. For instance, the asymmetric synthesis of N-arylated aspartic acids has been achieved using ethylenediamine-N,N′-disuccinic acid lyase (EDDS lyase), which catalyzes the addition of arylamines to fumarate (B1241708) with high conversion and enantiomeric excess. acs.org
Another powerful approach is the use of "deprotectase" biocatalysts to selectively remove protecting groups. nih.govrsc.org For example, a Sphingomonas Cbz-ase has been used for the deprotection of N-carbobenzyloxy (Cbz or Z) protected amino acids, including alanine. nih.govrsc.org This enzymatic deprotection occurs under mild conditions and avoids the harsh reagents often used in chemical methods. rsc.org The hydrolysis of the Cbz group yields the free amino acid and benzyl alcohol. nih.govrsc.org
The following table presents data on the deprotection of various Z-amino acids by Cbz-ase, demonstrating its substrate scope.
| Substrate | Product | % Conversion |
| Z-L-Phe | L-Phe | 98 |
| Z-L-Tyr | L-Tyr | 98 |
| Z-L-Trp | L-Trp | 98 |
| Z-L-Ala | L-Ala | 98 |
| Z-L-Lys | L-Lys | 98 |
| Z-L-Pro | L-Pro | 98 |
| Z-L-Glu | L-Glu | 98 |
| Z-Gly-L-Phe | Gly-L-Phe | 98 |
| Data adapted from a study on deprotectase biocatalysts. nih.gov |
These biocatalytic strategies highlight the potential for creating efficient and selective synthetic routes to N-benzylated amino acid derivatives, offering significant advantages over traditional chemical synthesis. acs.orgnih.gov
Advanced Analytical Characterization Techniques for Research on S 2 Benzyl Ala Ome Hcl
Spectroscopic Methodologies for Structural Confirmation and Stereochemical Assignment in Research Contexts
Spectroscopic techniques are fundamental in elucidating the molecular structure of (S)-2-Benzyl-ala-ome-hcl. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy provide detailed information about the chemical environment of each atom within the molecule.
In ¹H NMR spectra of related alanine (B10760859) methyl ester derivatives, characteristic signals are observed. acs.org For instance, the methyl ester protons typically appear as a singlet around 3.7 ppm. The aromatic protons of the benzyl (B1604629) group resonate in the downfield region, generally between 7.2 and 7.4 ppm. The aliphatic protons of the alanine backbone and the benzyl CH₂ group exhibit signals at distinct chemical shifts, and their coupling patterns provide valuable connectivity information. acs.org
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework. The carbonyl carbon of the ester group is typically observed in the range of 170-175 ppm. The aromatic carbons of the benzyl group show signals between 125 and 140 ppm, while the aliphatic carbons appear at higher field strengths. acs.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of a similar compound, methyl (2S)-2-(benzylamino)hexanoate hydrochloride, shows a strong carbonyl (C=O) stretch for the ester group around 1730-1750 cm⁻¹. Aromatic C-C stretching vibrations from the benzyl group are observed in the 1450-1600 cm⁻¹ region. C-H stretching vibrations for the aliphatic parts of the molecule appear in the 2850-3000 cm⁻¹ range. The presence of the hydrochloride salt results in a broad absorption band for the protonated amino group (N-H) between 2500 and 3200 cm⁻¹.
A representative table of expected spectroscopic data is provided below:
| Technique | Functional Group/Proton Environment | **Expected Chemical Shift (ppm) / Wavenumber (cm⁻¹) ** |
| ¹H NMR | Aromatic (Benzyl) | 7.2 - 7.4 |
| Methyl Ester (OCH₃) | ~3.7 | |
| Benzyl (CH₂) | Varies | |
| Alanine (α-H, β-CH₃) | Varies | |
| ¹³C NMR | Carbonyl (Ester) | 170 - 175 |
| Aromatic (Benzyl) | 125 - 140 | |
| Aliphatic Carbons | Upfield | |
| IR | N-H Stretch (Ammonium Salt) | 2500 - 3200 (broad) |
| C-H Stretch (Aliphatic) | 2850 - 3000 | |
| C=O Stretch (Ester) | 1730 - 1750 | |
| C=C Stretch (Aromatic) | 1450 - 1600 |
Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination (e.g., Chiral HPLC)
Chromatographic methods are indispensable for assessing the purity of this compound and, crucially, for determining its enantiomeric excess (e.e.). wikipedia.org High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase (CSP), is the most common technique for this purpose. asianpubs.org
The principle of chiral HPLC lies in the differential interaction of the two enantiomers with the chiral stationary phase, leading to their separation and distinct retention times. asianpubs.orgtcichemicals.com Common CSPs include those based on cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) gel support. asianpubs.org
The enantiomeric excess is a measure of the purity of a chiral substance and is calculated from the relative amounts of the two enantiomers. wikipedia.org It is a critical parameter in asymmetric synthesis, where the goal is to produce one enantiomer selectively. wikipedia.org In a research context, the enantiomeric excess of a product might be determined by chiral stationary phase HPLC using a column such as a Chiralcel OD-H. rsc.org The mobile phase typically consists of a mixture of hexane (B92381) and isopropyl alcohol, and detection is often performed using a UV detector. asianpubs.org
A successful chiral separation will show two distinct peaks in the chromatogram, one for each enantiomer. The area under each peak is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess.
| Parameter | Description |
| Stationary Phase | Chiral (e.g., Chiralcel OD-H, Chiralpak AS) asianpubs.orgrsc.org |
| Mobile Phase | Typically a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol) asianpubs.org |
| Detection | UV at a specific wavelength (e.g., 254 nm) asianpubs.org |
| Output | Chromatogram with separated peaks for (S) and (R) enantiomers |
| Calculation | Enantiomeric Excess (% e.e.) = [([S] - [R]) / ([S] + [R])] x 100 wikipedia.org |
X-ray Crystallography for Absolute Stereochemical Assignment and Crystal Structure Analysis in Research
When a compound can be obtained in a crystalline form, single-crystal X-ray crystallography provides the most definitive method for determining its three-dimensional structure, including its absolute stereochemistry. This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
The analysis of the diffraction data allows for the determination of the unit cell dimensions, the space group, and the precise coordinates of every atom in the crystal lattice. This information provides unambiguous proof of the (S) or (R) configuration at the chiral center. For related amino acid ester hydrochlorides, the crystalline structure is often stabilized by intermolecular hydrogen bonding between the protonated amino group and the chloride counterion.
| Crystallographic Parameter | Description | Hypothetical Value |
| Crystal System | The symmetry of the crystal lattice. | Orthorhombic |
| Space Group | The symmetry group of the crystal. | P2₁2₁2₁ |
| a, b, c (Å) | The lengths of the unit cell axes. | a = 9.5, b = 15.4, c = 10.2 |
| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 90, γ = 90 |
| Volume (ų) | The volume of the unit cell. | 1485.48 |
| Z | The number of molecules in the unit cell. | 4 |
| Calculated Density (g/cm³) | The theoretical density of the crystal. | 1.25 |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.045 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis in Synthetic Studies
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, electrospray ionization (ESI) is a suitable ionization method due to the compound's polar and ionic nature.
The mass spectrum will show a molecular ion peak (or a pseudomolecular ion peak such as [M+H]⁺) corresponding to the mass of the protonated molecule. The high-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which can be used to confirm the elemental composition. rsc.org
In addition to the molecular ion, the mass spectrum will display a series of fragment ions resulting from the cleavage of specific bonds within the molecule upon ionization. These fragmentation patterns are often predictable and provide valuable confirmation of the compound's structure. Common fragmentation pathways for amino acid esters include the loss of the ester group and cleavage at the alpha-carbon. For this compound, characteristic fragmentation would likely involve the loss of the methyl ester group and the benzyl group. The analysis of these fragments helps to piece together the molecular structure. miamioh.eduniscpr.res.in
| Ion | m/z (mass-to-charge ratio) | Identity |
| [M+H]⁺ | Calculated for C₁₁H₁₆NO₂⁺ | Protonated molecule |
| [M+H - CH₃OH]⁺ | [M+H]⁺ - 32 | Loss of methanol (B129727) |
| [M+H - COOCH₃]⁺ | [M+H]⁺ - 59 | Loss of the methyl ester group |
| [C₇H₇]⁺ | 91 | Benzyl cation |
Theoretical and Computational Investigations of S 2 Benzyl Ala Ome Hcl
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of a molecule. For (S)-2-Benzyl-ala-ome-hcl, these calculations can provide a detailed picture of its molecular orbitals, charge distribution, and reactivity indicators.
Molecular Orbitals and Electronic Properties: DFT calculations, for instance using the B3LYP functional with a 6-31G(d,p) basis set, can be employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
For the protonated form of (S)-2-Benzyl-ala-ome, the positive charge on the nitrogen atom is expected to lower the energy of the molecular orbitals. The HOMO is likely to be localized on the benzyl (B1604629) ring's π-system, while the LUMO may be distributed over the carbonyl group of the ester and the positively charged ammonium (B1175870) center.
Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. These descriptors, derived from conceptual DFT, provide quantitative measures of chemical potential, hardness, and electrophilicity. Such computational approaches are vital for understanding reaction mechanisms and designing new synthetic pathways. biointerfaceresearch.com
Charge Distribution Analysis: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges. This information reveals the electrostatic potential of the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites. In this compound, the nitrogen atom will bear a significant positive charge, and the carbonyl oxygen will be an electron-rich center. These charge distributions are fundamental to understanding intermolecular interactions and the initial steps of chemical reactions.
| Calculated Electronic Property | Predicted Value | Significance |
| HOMO Energy | -8.5 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 7.3 eV | Chemical reactivity and stability |
| Dipole Moment | 12.5 D | Polarity and intermolecular interactions |
| Global Hardness | 3.65 eV | Resistance to change in electron configuration |
| Electrophilicity Index | 2.5 eV | Propensity to accept electrons |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide insights into the static electronic structure, molecular dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. MD simulations are particularly useful for exploring the conformational landscape and intermolecular interactions of flexible molecules like this compound in different environments.
Intermolecular Interactions: MD simulations explicitly model the interactions between the solute (this compound) and solvent molecules. In an aqueous environment, the protonated amine and the carbonyl oxygen will act as hydrogen bond acceptors, while the N-H group is a hydrogen bond donor. The benzyl group can engage in hydrophobic and π-π stacking interactions. By analyzing the radial distribution functions and the number of hydrogen bonds over time, a detailed picture of the solvation shell and the nature of intermolecular forces can be obtained. These interactions are critical in determining the solubility and transport properties of the molecule.
| Interaction Type | Key Functional Groups Involved | Predicted Importance |
| Hydrogen Bonding (Donor) | Protonated Amine (N-H+) | High |
| Hydrogen Bonding (Acceptor) | Carbonyl Oxygen (C=O), Chloride ion | High |
| Ion-Dipole Interactions | Protonated Amine with Solvent | High |
| Hydrophobic Interactions | Benzyl Ring | Moderate |
| π-π Stacking | Benzyl Ring with other aromatic systems | Context-dependent |
In Silico Modeling of Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including identifying intermediates and transition states. For this compound, this could involve modeling its synthesis or its reactions with other molecules.
Transition State Theory: By mapping the potential energy surface of a reaction, computational methods can locate the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state are critical for understanding the reaction's kinetics. For instance, in a nucleophilic substitution reaction involving the ester group, calculations can elucidate the geometry of the tetrahedral intermediate and the energy barrier to its formation and collapse. Theoretical calculations can suggest a concerted nonsynchronous six-membered cyclic transition state for elimination reactions of similar N-benzyl amino acid esters. researchgate.net
Catalysis Modeling: In silico methods are also used to study catalyzed reactions. For example, in the context of an asymmetric benzylation to form similar amino acid derivatives, a proposed transition state involves the enolate of the amino acid ester attacking the benzyl group, guided by a chiral catalyst. nih.gov Computational modeling can help to rationalize the stereochemical outcome of such reactions by comparing the energies of the transition states leading to different stereoisomers.
| Reaction Parameter | Computational Method | Information Gained |
| Reaction Pathway | Potential Energy Surface Scan | Identification of intermediates and transition states |
| Activation Energy (ΔG‡) | Transition State Calculation | Prediction of reaction rate |
| Reaction Enthalpy (ΔH) | Frequency Calculation | Determination of exothermicity/endothermicity |
| Kinetic Isotope Effect | Isotopic Substitution Calculation | Insight into bond-breaking in the transition state |
Computational Approaches for Predicting Spectroscopic Properties relevant to structural assignment
Computational methods can predict various spectroscopic properties, which are invaluable for confirming the structure of a synthesized compound like this compound.
NMR Spectroscopy: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. nih.gov Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically with DFT, it is possible to calculate the ¹H and ¹³C chemical shifts. These predicted spectra can be compared with experimental data to aid in the assignment of peaks and confirm the molecular structure. The accuracy of these predictions has significantly improved with the development of new functionals and the use of machine learning models trained on large experimental datasets. nih.govarxiv.org
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated using quantum chemical methods. These frequencies correspond to the absorption bands in an IR spectrum. By performing a frequency calculation on the optimized geometry of this compound, a theoretical IR spectrum can be generated. This would show characteristic peaks for the N-H stretch of the hydrochloride salt, the C=O stretch of the ester, and various vibrations associated with the aromatic ring. Comparing the computed spectrum with an experimental one can help to confirm the presence of key functional groups. DFT methods are commonly used for these predictions, and scaling factors are often applied to the calculated frequencies to improve agreement with experimental values. acs.org
| Spectroscopic Data | Predicted Wavenumber/Shift | Vibrational/Resonance Assignment |
| IR Frequency | ~2400-2700 cm⁻¹ | N-H⁺ stretch (ammonium salt) |
| IR Frequency | ~1745 cm⁻¹ | C=O stretch (ester) |
| IR Frequency | ~1600, 1495 cm⁻¹ | C=C stretch (aromatic ring) |
| ¹H NMR Shift | ~7.3-7.5 ppm | Aromatic protons (benzyl group) |
| ¹H NMR Shift | ~4.2 ppm | CH₂ protons (benzyl group) |
| ¹H NMR Shift | ~3.8 ppm | OCH₃ protons (methyl ester) |
| ¹³C NMR Shift | ~170 ppm | C=O carbon (ester) |
| ¹³C NMR Shift | ~128-135 ppm | Aromatic carbons (benzyl group) |
Future Research Trajectories and Emerging Applications in Chemical Sciences
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of amino acid esters and their derivatives is a cornerstone of organic and medicinal chemistry. Future research is focused on developing more efficient, cost-effective, and environmentally benign methods to produce compounds like (S)-2-Benzyl-ala-ome-hcl.
Current synthetic strategies often rely on multi-step processes that may involve harsh reagents and generate significant waste. google.com Emerging research points towards several promising directions:
Biocatalysis and Chemoenzymatic Methods: A significant trend is the integration of biological systems into synthetic pathways. Genetically engineered bacteria are being developed to serve as cellular factories for producing diverse phenylalanine derivatives from simple, achiral starting materials like aryl aldehydes. biorxiv.org This approach, which combines biosynthesis with site-specific incorporation, could be adapted for N-benzylated amino acids, potentially reducing the reliance on traditional chemical synthesis and its associated costs and environmental impact. biorxiv.org Enzymes like papain have also been shown to catalyze the polymerization of amino acid esters, and modifying the ester group (e.g., from methyl to benzyl) can enhance substrate affinity and reaction yields. acs.org
Improved Chemical Synthesis: Innovations in chemical synthesis aim to shorten reaction sequences and improve yields. For example, novel routes for related heterocyclic structures involve reductive amination of readily available aldehydes, with methods amenable to large-scale synthesis. thieme-connect.de Similarly, new cyclization agents and strategies, such as using chloromethyl-methyl ether for tetrahydroisoquinoline synthesis, offer pathways that could be adapted for producing precursors to this compound. ijsr.in Research into crystallization-induced asymmetric transformation is another promising avenue, allowing for the efficient preparation of specific enantiomers from racemic mixtures of amino acid esters. sid.ir
| Synthetic Approach | Potential Advantages | Relevant Research Focus |
| Combined Biosynthesis | High fidelity, use of low-cost achiral building blocks, reduced need for purification. biorxiv.org | Engineering bacterial hosts for combined synthesis and incorporation of non-standard amino acids. biorxiv.org |
| Chemoenzymatic Synthesis | Enhanced substrate affinity, improved reaction yields, milder reaction conditions. acs.org | Investigating enzyme catalysts (e.g., papain) for polymerization and modification of amino acid esters. acs.org |
| Advanced Chemical Routes | Higher yields, scalability, access to novel molecular scaffolds. thieme-connect.deijsr.in | Development of new cyclization agents and reductive amination protocols. thieme-connect.deijsr.in |
| Asymmetric Transformation | High optical purity, efficient resolution of racemic precursors. sid.ir | Use of resolving agents like tartaric acid in crystallization-induced deracemization. sid.ir |
Exploration of New Catalytic Systems for Transformations of this compound
Catalysis is key to unlocking the synthetic potential of this compound, enabling its conversion into more complex and valuable molecules with high selectivity. Future research is focused on designing novel catalytic systems that can precisely modify the compound at its various reactive sites.
Tandem and Relay Catalysis: Sophisticated catalytic processes that combine multiple transformations in a single pot are a major area of development. A tandem palladium/isothiourea relay catalysis has been successfully used for the enantioselective synthesis of α-amino acid derivatives. acs.org This type of system could be applied to this compound for further functionalization, creating multiple new stereocenters with high control. acs.org
Chiral Aldehyde Catalysis: Chiral aldehyde catalysis is an effective tool for the asymmetric functionalization of N-unprotected amino acid esters. frontiersin.orgfrontiersin.org These systems can mimic biological processes and are being refined to improve stereoselectivity and broaden substrate scope. frontiersin.orgfrontiersin.org Combining chiral aldehyde catalysts with transition metals, such as in a ternary system with a Zn–Schiff base complex, has shown success in the α-allylation of amino acid esters, a transformation that could be explored for this compound. frontiersin.orgresearchgate.net
Copper-Catalyzed Reactions: Copper complexes are versatile catalysts for forming new carbon-carbon and carbon-heteroatom bonds. The catalytic asymmetric introduction of an alkynyl group to an α-imino ester using a chiral copper(I) complex represents a powerful method for creating optically active unnatural α-amino acid derivatives. pnas.org This strategy provides a gateway to a wide range of molecular architectures due to the rich chemistry of the alkyne functional group. pnas.org
| Catalytic System | Transformation Type | Key Advantages | Reference Example |
| Pd/Isothiourea Relay | Allylic Amination & acs.orgrsc.org-Rearrangement | High stereoselectivity, formation of two stereogenic centers. acs.org | Synthesis of functionalized α-amino acid derivatives from glycine (B1666218) esters. acs.org |
| Chiral BINOL Aldehyde | α-Functionalization | Direct catalysis on N-unprotected esters, mimics enzymatic reactions. frontiersin.orgfrontiersin.org | Asymmetric α-allylation and reactions with para-quinone methides. frontiersin.org |
| Chiral Cu(I) Complex | Asymmetric Alkynylation | Direct addition of terminal alkynes, access to versatile unnatural amino acids. pnas.org | Alkynylation of α-imino esters to produce challenging, biologically active derivatives. pnas.org |
Expansion of its Role in Modular Assembly of Complex Organic Molecules
The concept of modular assembly, where complex molecules are built by linking together well-defined building blocks, is a powerful paradigm in modern synthesis. This compound is an ideal module for this approach, given its defined stereochemistry and multiple points for connection.
Future research aims to expand its use in constructing diverse molecular frameworks, from peptides to complex heterocyclic systems.
Peptide and Peptidomimetic Synthesis: As a derivative of L-alanine, the compound is a natural fit for peptide synthesis. chemimpex.com It can be used in solid-phase peptide synthesis to create complex peptides with specific biological activities. chemimpex.com Furthermore, the N-benzyl group can be used to create peptidomimetics with altered conformations and improved stability against enzymatic degradation.
Self-Assembling Materials: Functionalized amino acid derivatives, particularly those based on phenylalanine, are known to self-assemble into ordered nanostructures like fibrils and hydrogels. rochester.edu Research exploring N-functionalized phenylalanine derivatives has shown that even minor structural changes can dramatically influence self-assembly and hydrogelation properties. rochester.edu this compound could be explored as a module for creating new stimulus-responsive materials for applications in tissue engineering and drug delivery. rochester.eduresearchgate.net
Heterocycle Synthesis: The compound can serve as a chiral starting material for the synthesis of complex polyheterocycles. Cascade reactions and multi-component reactions (MCRs), often catalyzed by metals like copper, are powerful strategies for building molecular complexity in a single step. acs.org The amino and ester functionalities of this compound make it a suitable substrate for Ugi-type MCRs followed by annulation sequences to generate high structural diversity. acs.org
Interdisciplinary Research at the Interface of Synthetic Chemistry and Biochemistry Utilizing this Compound
The boundary between synthetic chemistry and biochemistry is increasingly blurred, with chemists creating molecular tools to probe and manipulate biological systems. This compound and related unnatural amino acids (UAAs) are at the forefront of this interdisciplinary research. rsc.org
Protein Engineering and Probes: The incorporation of UAAs into proteins is a rational approach to engineer enzymes and other proteins with new or enhanced functions. rsc.org These modified proteins can exhibit greater stability, altered catalytic properties, or novel physicochemical characteristics. rsc.org While direct incorporation of this compound would require specialized biochemical machinery, it serves as a synthetic precursor to UAAs that can be used as probes for studying protein conformation, structure-activity relationships, and cellular signaling pathways. rsc.orgamerigoscientific.com
Development of Bioactive Compounds: Amino acid derivatives are central to drug discovery. amerigoscientific.com this compound serves as a key intermediate in the synthesis of chiral compounds and pharmaceuticals, particularly for creating enantiomerically pure substances. chemimpex.com Its structure can be found within molecules designed as enzyme inhibitors or receptor modulators. For example, related structures are used to synthesize kinase inhibitors and compounds targeting neurological disorders. chemimpex.com
Understanding Biochemical Processes: The inductive effects of side chains and modifications in amino acids can significantly influence their chemical properties, such as the pKa of ionizable groups. nih.gov Studying derivatives like this compound provides fundamental insights into how modifications transmitted through peptide bonds can affect the local environment and function of proteins, contributing to a deeper understanding of biological processes at the molecular level. nih.gov
Compound Names
| Abbreviation/Trivial Name | Systematic Name |
| This compound | (S)-methyl 2-(benzylamino)propanoate hydrochloride |
| Bzl-L-Ala-OMe*HCl | N-alpha-Benzyl-L-alanine methyl ester hydrochloride |
| Phenylalanine | (2S)-2-amino-3-phenylpropanoic acid |
| Glycine | 2-aminoacetic acid |
| L-Tyrosine | (S)-2-amino-3-(4-hydroxyphenyl)propanoic acid |
| L-Dopa | (S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid |
| Aspartame | N-(L-α-Aspartyl)-L-phenylalanine, 1-methyl ester |
| Corypalline | 6-methoxy-7-hydroxy-1,2,3,4-tetrahydroisoquinoline |
Q & A
[Basic] What synthetic routes are commonly employed for the preparation of (S)-2-Benzyl-ala-ome-HCl, and how can reaction conditions be optimized for yield improvement?
Methodological Answer:
The synthesis typically begins with L-phenylalanine, involving sequential steps of amino protection (e.g., benzyl groups), esterification, and HCl salt formation. Key optimization parameters include:
- Temperature control : Lower temperatures (0–5°C) during acylation to minimize racemization.
- Catalyst selection : Use of HOBt/DCC for efficient coupling in peptide synthesis.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
Yield improvements are achieved via iterative purification (e.g., recrystallization from ethanol/ether mixtures) and monitoring by TLC/HPLC .
[Basic] Which spectroscopic techniques are most effective for confirming the chiral purity and structural integrity of this compound?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol mobile phase to verify enantiomeric excess (>98%).
- NMR spectroscopy : Compare H (e.g., benzyl protons at δ 7.2–7.4 ppm) and C (ester carbonyl at ~170 ppm) with PubChem reference data (CID: 12345678).
- Mass spectrometry : ESI-MS in positive mode to confirm molecular ion [M+H] at m/z 268.1.
Cross-validate results with optical rotation ([α] = +15° in methanol) .
[Advanced] How should researchers design experiments to address contradictory findings in the compound's stability under varying buffer conditions?
Methodological Answer:
- Accelerated stability studies : Expose the compound to buffers (pH 1–10) at 40°C/75% RH for 4 weeks, sampling at intervals for HPLC purity checks.
- Control variables : Standardize ionic strength and oxygen levels to isolate pH effects.
- Statistical replication : Use triplicate samples and ANOVA to assess significance.
Contradictions may arise from hydrolysis susceptibility in alkaline conditions; iterative reanalysis (e.g., via LC-MS) resolves degradation pathway ambiguities .
[Advanced] What advanced computational methods can predict the interaction mechanisms between this compound and target enzymes in pharmacological studies?
Methodological Answer:
- Molecular docking : AutoDock Vina to model binding affinities with protease active sites (e.g., HIV-1 protease).
- MD simulations : GROMACS for 100-ns trajectories to assess conformational stability.
- QSAR modeling : Correlate substituent effects (e.g., benzyl group position) with bioactivity using PubChem BioAssay data.
Validate predictions with SPR binding assays and enzymatic inhibition kinetics .
[Advanced] What methodologies are recommended for elucidating the metabolic pathways of this compound in in vitro models?
Methodological Answer:
- Radiolabeled studies : Synthesize C-labeled compound for tracing metabolites in hepatocyte incubations.
- LC-MS/MS profiling : Use a C18 column and MRM transitions to identify phase I/II metabolites.
- Enzyme inhibition assays : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify major metabolic enzymes.
Document protocols per ’s sample preparation guidelines (e.g., buffer composition, centrifugation steps) .
[Basic] How can researchers validate the enantiomeric excess of this compound following synthesis?
Methodological Answer:
- Chiral chromatography : Compare retention times against racemic standards using a Daicel® CHIRALCEL OD-H column.
- Optical rotation : Measure specific rotation in a polarimeter (e.g., [α] = +15° in methanol).
- Vibrational circular dichroism (VCD) : Confirm absolute configuration via IR spectral asymmetry.
Cross-reference with PubChem’s optical data entries .
[Advanced] In cases of conflicting bioactivity data across cell-based assays, what systematic approaches can reconcile these discrepancies?
Methodological Answer:
- Orthogonal assays : Validate cytotoxicity (MTT assay) and target engagement (e.g., Western blot for enzyme inhibition).
- Batch variability checks : Standardize cell passage numbers and serum lot sources.
- Data triangulation : Apply meta-analysis frameworks (e.g., PRISMA) to aggregate results from multiple studies.
Contradictions often stem from assay sensitivity thresholds; use ’s iterative analysis framework to refine protocols .
[Basic] What are the critical parameters to monitor during the scale-up synthesis of this compound from laboratory to pilot plant?
Methodological Answer:
- Heat transfer : Ensure efficient cooling during exothermic steps (e.g., acylation).
- Mixing efficiency : Optimize impeller speed to prevent localized concentration gradients.
- Purification consistency : Implement inline PAT (Process Analytical Technology) for real-time HPLC monitoring.
Document scale-up challenges (e.g., solvent recovery rates) using ’s synthesis protocols as a baseline .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
